Phenoxymethyl
Overview
Description
C₇H₈O . It is a colorless liquid with a pleasant smell reminiscent of anise seed. Anisole is primarily used as a precursor in the synthesis of other compounds and is found in natural and artificial fragrances .
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for synthesizing anisole.
Methylation of Phenol: Phenol (C₆H₅OH) is reacted with methyl bromide (CH₃Br) in the presence of a base like sodium hydroxide (NaOH) to form anisole.
Using Diazomethane: Phenol is treated with diazomethane (CH₂N₂) to produce anisole.
Industrial Production Methods:
Vapor-Phase Alkylation: Phenol is alkylated with methanol in the presence of a commercial NaX zeolite catalyst to produce anisole.
Types of Reactions:
Electrophilic Aromatic Substitution: Anisole undergoes electrophilic aromatic substitution reactions more readily than benzene due to the electron-donating methoxy group.
Demethylation: Anisole can be converted back to phenol through demethylation using reagents like hydroiodic acid (HI).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used to nitrate anisole, forming nitroanisole.
Friedel-Crafts Acylation: An acyl chloride (RCOCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃) are used to acylate anisole, forming acylated products.
Major Products:
4-Methoxyacetophenone: Formed from the reaction of anisole with acetic anhydride (CH₃CO)₂O.
Scientific Research Applications
Anisole has diverse applications across various fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Acts as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the production of pharmaceuticals, including antiviral and anticancer drugs.
Industry: Employed in the manufacture of perfumes, dyes, insecticides, and plasticizers.
Mechanism of Action
Anisole exerts its effects primarily through electrophilic aromatic substitution reactions. The methoxy group (-OCH₃) attached to the benzene ring donates electron density, making the ring more reactive towards electrophiles. This electron-donating effect enhances the nucleophilicity of the aromatic ring, facilitating various substitution reactions .
Comparison with Similar Compounds
Phenol (C₆H₅OH): Unlike anisole, phenol has a hydroxyl group (-OH) instead of a methoxy group, making it more acidic and less reactive towards electrophilic substitution.
Toluene (C₆H₅CH₃): Toluene has a methyl group (-CH₃) attached to the benzene ring, which is less electron-donating compared to the methoxy group in anisole.
Benzene (C₆H₆): Benzene lacks any substituents, making it less reactive towards electrophilic substitution compared to anisole.
Uniqueness of Anisole: Anisole’s methoxy group significantly enhances its reactivity towards electrophilic aromatic substitution, making it a valuable intermediate in organic synthesis. Its pleasant aroma also makes it useful in the fragrance industry .
Properties
IUPAC Name |
anisole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Record name | ANISOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2489 | |
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Record name | ANISOLE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041608 | |
Record name | Anisole | |
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Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Anisole appears as a clear straw-colored liquid with an aromatic odor. Insoluble in water and the same density as water. Vapors heavier than air. Moderately toxic by ingestion. A skin irritant. Used to make perfumes, flavorings and as a solvent., Liquid, Colorless to yellow liquid; [ICSC] Clear colorless liquid; Insoluble in water; [MSDSonline] Spicy, sweet odor; [Ullmann], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Phenolic anise-like aroma | |
Record name | ANISOLE | |
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Record name | Anisole | |
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Boiling Point |
155.5 °C AT 760 MM HG, 153.00 to 155.00 °C. @ 760.00 mm Hg, 155 °C | |
Record name | ANISOLE | |
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Record name | Anisole | |
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Flash Point |
125 °F (NFPA, 2010), 52 °C, 125 °F (52 °C) (OPEN CUP), 52 °C o.c. | |
Record name | ANISOLE | |
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Solubility |
SOLUBLE IN ALCOHOL AND ETHER, VERY SOLUBLE IN ACETONE, Water solubility = 1520 mg/L, Water solubility = 10,400 mg/L, Water solubility = 143 mg/L, 1.04 mg/mL at 25 °C, Solubility in water: poor, Insoluble in water, soluble in oils, soluble (in ethanol) | |
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Record name | Anisole | |
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Density |
0.9956 AT 18 °C/4 °C, PER CENT IN SATURATED AIR: 0.41; DENSITY OF SATURATED AIR: 1.1 (AIR= 1), Relative density (water = 1): 0.99, 0.990-0.993 | |
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Record name | Anisole | |
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Vapor Density |
3.72 (AIR= 1), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
3.54 [mmHg], 0.472 kPa (3.54 mm Hg) @ 25 °C, Vapor pressure, kPa at 25 °C: 0.47 | |
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Color/Form |
MOBILE LIQUID, CLEAR STRAW COLOR, Colorless liquid | |
CAS No. |
100-66-3 | |
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Melting Point |
-37.3 °C, -37.5 °C, -37 °C | |
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